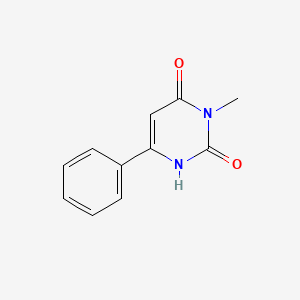
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione”, has been reported in several studies . For instance, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported the synthesis of 3-methyl-1-(phenyl)-6-(H1-1,2,4-triazole-1-yl) pyrimidine-2,4-(H1, H3) dione .Molecular Structure Analysis
The molecular structure of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be analyzed based on its IUPAC name and the class of compounds it belongs to. As a pyrimidinedione, it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “3-methyl” and “6-phenyl” parts of the name suggest that there are methyl and phenyl groups attached to the 3rd and 6th positions of the pyrimidine ring, respectively .Chemical Reactions Analysis
The chemical reactions involving “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be inferred from the reactions of similar pyrimidinedione derivatives. For instance, one study reported the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives through a series of reactions, including Knoevenagel–Michael addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be inferred from the properties of similar compounds. For instance, one study reported the synthesis of a similar compound and provided its NMR data .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione has been synthesized and structurally analyzed. Studies have focused on the synthesis of various derivatives, including pyrido[2,3-d]pyrimidine heterocycle derivatives, exploring their spectral and structural characteristics through techniques like NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational methods like density functional theory (DFT) and time-dependent (TD-DFT) computation have also been employed to analyze the electronic structures of these derivatives (Ashraf et al., 2019).
Antimicrobial Activity
- 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione derivatives have been investigated for their antimicrobial properties. For instance, a study synthesized and evaluated the antimicrobial activity of compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).
Antioxidant Properties
- The compound has been synthesized and tested for its activity as an antioxidant. The reaction optimization involved variables like reaction time, temperature, amount of catalyst, and solvent. It was found that one of the synthesized compounds had better activity compared to the others, as indicated by its IC50 value (Cahyana et al., 2020).
Structural and Molecular Insights
- Studies have been conducted to understand the crystal and molecular structure of derivatives of 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione. Investigations using X-ray crystal structure determination have provided insights into the formation of centrosymmetric dimers and the conformation of various derivatives in these compounds (Wolska & Herold, 2002).
Safety And Hazards
Orientations Futures
The future directions for the study of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” and similar compounds could involve further exploration of their potential as therapeutic agents, given their activity against proteins like PARP-1 . Additionally, more studies could be conducted to fully understand their synthesis, properties, and mechanisms of action.
Propriétés
IUPAC Name |
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQVOGHJZJMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367976 |
Source


|
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
CAS RN |
61736-36-5 |
Source


|
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)
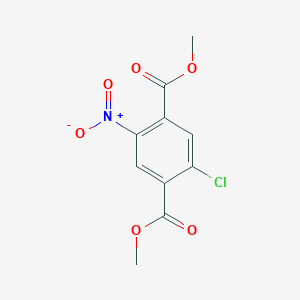
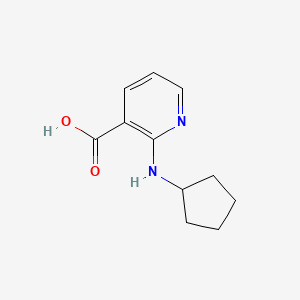
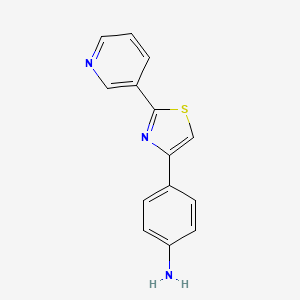
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)
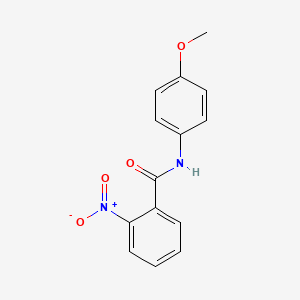
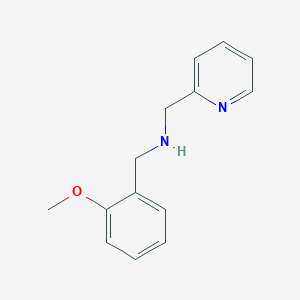
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
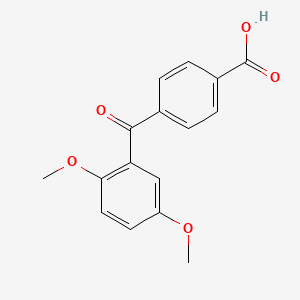
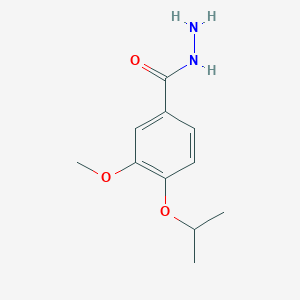
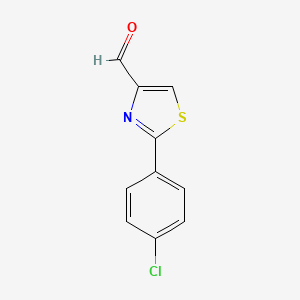
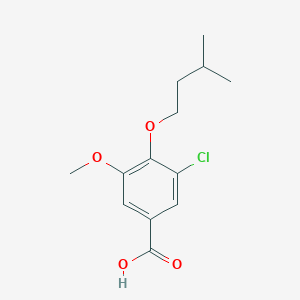
![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)